REACTION_CXSMILES
|
C([NH:4][C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[C:7]([O:19][CH3:20])[CH:6]=1)(=O)C.[OH-].[Na+].O.Cl>CCO>[NH2:4][C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:19][CH3:20])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)OCC)C=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the sub-title compound was filtered off
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |